molecular formula C7H13BrO2 B6232940 3-(bromomethyl)-3-(methoxymethyl)oxolane CAS No. 1565319-91-6

3-(bromomethyl)-3-(methoxymethyl)oxolane

Cat. No.: B6232940
CAS No.: 1565319-91-6
M. Wt: 209.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)-3-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-(methoxymethyl)oxolane typically involves the bromination of 3-(methoxymethyl)oxolane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-3-(methoxymethyl)oxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include tetrahydrofuran derivatives.

Scientific Research Applications

3-(bromomethyl)-3-(methoxymethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-(methoxymethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the oxolane ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-3-(methoxymethyl)oxolane
  • 3-(iodomethyl)-3-(methoxymethyl)oxolane
  • 3-(bromomethyl)-3-(ethoxymethyl)oxolane

Uniqueness

3-(bromomethyl)-3-(methoxymethyl)oxolane is unique due to the presence of both bromomethyl and methoxymethyl groups, which confer distinct reactivity patterns. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1565319-91-6

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.